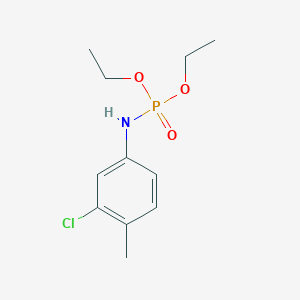

Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate

Description

Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate is a phosphoramidate derivative characterized by a diethyl phosphoramidate core with a 3-chloro-4-methylphenyl substituent on the nitrogen atom. Phosphoramidates are organophosphorus compounds with a P–N bond, widely used in agrochemicals, pharmaceuticals, and organic synthesis. The chloro and methyl groups on the aromatic ring likely enhance steric bulk and electronic effects, influencing reactivity, solubility, and stability .

Properties

CAS No. |

92017-23-7 |

|---|---|

Molecular Formula |

C11H17ClNO3P |

Molecular Weight |

277.68 g/mol |

IUPAC Name |

3-chloro-N-diethoxyphosphoryl-4-methylaniline |

InChI |

InChI=1S/C11H17ClNO3P/c1-4-15-17(14,16-5-2)13-10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

XYPGQFRGBYZWIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(NC1=CC(=C(C=C1)C)Cl)OCC |

Origin of Product |

United States |

Preparation Methods

Preparation of the Key Intermediate: 3-chloro-4-methylaniline

Before synthesizing the target phosphoramidate, the amine precursor 3-chloro-4-methylaniline must be prepared. A patented industrial method (CN102701996A) outlines an efficient and resource-saving approach involving chlorination and catalytic hydrogenation:

Step 1: Chlorination of Paranitrotoluene (PNT)

- Chlorine gas (0.48–0.54 weight parts relative to PNT) is introduced into paranitrotoluene under stirring and controlled temperature (70–80 °C) in a chlorine kettle.

- The reaction proceeds for approximately 10 minutes to form chlorinated nitrotoluene intermediates.

Step 2: Washing and Refining

- The chlorinated mixture is washed to remove impurities and then refined.

Step 3: Catalytic Hydrogenation

- The refined chlorinated nitrotoluene is transferred to a reduction tower with a catalyst.

- Hydrogen gas (0.038–0.044 weight parts) is fed into the tower to reduce the nitro group to an amine, yielding 3-chloro-4-methylaniline.

- The product is further purified in a rectifying still.

This method is noted for its efficient use of raw materials and reduced energy consumption compared to traditional routes involving ferric chloride and iodine catalysts or sodium sulfide reduction.

Synthesis of this compound

The target compound is synthesized by the reaction of 3-chloro-4-methylaniline with diethyl phosphorochloridate, typically in the presence of a base to neutralize the hydrochloric acid formed:

Reaction Scheme:

$$

\text{3-chloro-4-methylaniline} + \text{diethyl phosphorochloridate} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound} + \text{HCl}

$$-

- The amine nitrogen of 3-chloro-4-methylaniline attacks the phosphorus atom of diethyl phosphorochloridate, displacing chloride.

- A base such as triethylamine or pyridine is used to scavenge the released HCl, preventing side reactions and driving the reaction to completion.

- The reaction is typically carried out under anhydrous conditions to avoid hydrolysis of the phosphorochloridate.

- Common solvents include dichloromethane or tetrahydrofuran.

-

- Temperature control is crucial, often maintained at 0–25 °C during addition to control the exothermic reaction.

- Stirring and inert atmosphere (e.g., nitrogen or argon) are recommended to prevent moisture ingress.

-

- The crude product is purified by standard organic techniques such as extraction, washing, and column chromatography or recrystallization.

Comparative Data Table of Preparation Steps

Research Findings and Considerations

- The patented method for preparing 3-chloro-4-methylaniline improves upon traditional methods by reducing raw material consumption and energy use, which is significant for industrial scalability.

- The reaction of amines with diethyl phosphorochloridate is a well-established route for phosphoramidate synthesis, offering good yields and straightforward purification.

- Safety considerations include handling of corrosive reagents like diethyl phosphorochloridate and chlorine gas, requiring proper ventilation and protective equipment.

- Storage of the final phosphoramidate compound should be in a cool, dry place away from acids and bases to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-diethoxyphosphoryl-4-methyl-aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

3-chloro-N-diethoxyphosphoryl-4-methyl-aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-diethoxyphosphoryl-4-methyl-aniline involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes or receptors, modulating their activity. The chloro and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Phosphoramidate Derivatives

Structural and Functional Differences

Phosphoramidates vary primarily in their N-substituents, which dictate their chemical behavior. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate and Analogs

Reactivity and Stability

- This may limit its utility in reactions requiring facile P–N bond cleavage .

- Interference with Organolithium Reagents: Unlike trimethylsilyl-substituted phosphoramidates, bulkier analogs like the target compound may interfere with organolithium reactions, as observed in phthalimide derivatives (). This could necessitate alternative protecting groups in synthesis .

- Bioactivity : The dithiolan-ylidene substituent in mephosfolan (a pesticide) highlights how sulfur-containing groups enhance bioactivity, a feature absent in the chloro-methylphenyl analog .

Solubility and Physicochemical Properties

- Lipophilicity: The chloro and methyl groups on the aromatic ring likely increase lipophilicity, reducing aqueous solubility compared to dimethylphosphoramidates.

- Stability : Chloro substituents may enhance stability against electrophilic degradation, whereas sulfur-containing analogs (e.g., mephosfolan) might exhibit higher reactivity in biological systems .

Biological Activity

Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate is a phosphoramidate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a phosphoramidate functional group, which is known for its diverse biological activities. The compound can be represented as follows:

The presence of the 3-chloro-4-methylphenyl group is significant as it influences the compound's interaction with biological targets.

Mechanisms of Biological Activity

Phosphoramidates are recognized for their ability to interact with various biological pathways. This compound may exert its effects through several mechanisms:

- Enzyme Inhibition : Phosphoramidates can act as inhibitors of enzymes involved in critical metabolic pathways. For instance, they may inhibit the activity of neuropathy target esterase (NTE), which is involved in lipid metabolism and nerve function .

- Antiviral Activity : Some phosphoramidates have shown promise as antiviral agents, potentially inhibiting viral replication through interference with viral enzymes or host cell pathways .

- Cytotoxic Effects : Research indicates that certain phosphoramidates can induce cytotoxicity in cancer cells, making them candidates for anticancer drug development .

Antiviral Activity

A study highlighted the antiviral properties of phosphoramidates, demonstrating that derivatives exhibit significant activity against various viruses, including HIV and other retroviruses. The mechanism involves inhibition of viral replication through interference with viral enzymes .

Enzyme Interaction Studies

Research has indicated that this compound may inhibit the farnesyl pyrophosphate synthase (FPPS), an enzyme critical in isoprenoid biosynthesis. This inhibition could lead to reduced proliferation of certain cancer cells, as FPPS is implicated in the post-translational modification of proteins that drive oncogenesis .

Data Table: Biological Activities of this compound

Q & A

Q. What are the established synthetic routes for Diethyl N-(3-chloro-4-methylphenyl)phosphoramidate?

The compound can be synthesized via the Kabachnik-Fields reaction , a three-component condensation involving diethyl phosphoramidate, substituted aldehydes, and dialkyl phosphites. Microwave irradiation under solvent-free and catalyst-free conditions is effective for optimizing yield (70–95%) and reducing reaction time (10–15 minutes) . Alternative methods include phosphoramidate functionalization of polymeric resins, as demonstrated in actinide separation studies, where diethyl phosphoramidate groups are anchored to chloromethylated polystyrene divinylbenzene .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- 1H NMR : To confirm hydrogen environments, particularly signals from the 3-chloro-4-methylphenyl group (δ 2.3–2.5 ppm for methyl, δ 7.1–7.4 ppm for aromatic protons) and ethoxy groups (δ 1.2–1.4 ppm for CH3, δ 4.0–4.2 ppm for CH2) .

- LC–MS (ESI) : For molecular ion detection ([M+H]+) and purity assessment. Expected molecular weight: 289.6 g/mol (C11H15ClNO3P) .

- FT-IR : Peaks at 1250–1280 cm⁻¹ (P=O), 1020–1050 cm⁻¹ (P–O–C), and 750–780 cm⁻¹ (C–Cl) .

Q. What are the stability considerations under different storage conditions?

The compound should be stored in a dry, inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the phosphoramidate group. Avoid exposure to moisture or strong acids/bases, which may degrade the P–N bond .

Q. What are the known biological activities of this compound?

Structural analogs (e.g., mephosfolan) exhibit insecticidal activity by inhibiting acetylcholinesterase, suggesting potential pesticidal applications . The 3-chloro-4-methylphenyl moiety is associated with avicidal activity in related compounds (e.g., N-(3-chloro-4-methylphenyl)acetamide), though direct evidence for this compound requires further study .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in synthesizing this compound?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >90%. Parameters: 100–120°C, 300–400 W power, solvent-free conditions .

- Catalyst screening : Lewis acids (e.g., ZnCl2) or ionic liquids may enhance regioselectivity in Kabachnik-Fields reactions.

- Byproduct analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted phosphite or aldehyde) and adjust stoichiometry .

Q. How does structural modification impact its pesticidal efficacy?

- Electron-withdrawing groups (e.g., Cl at the 3-position) enhance stability and target binding. Replace the methyl group with CF3 to study resistance profiles .

- Phosphoramidate vs. phosphorothioate : Substitute oxygen with sulfur to evaluate changes in bioactivity and environmental persistence .

Q. What computational methods are used to predict the compound's reactivity and binding modes?

- DFT calculations : To model the P–N bond dissociation energy and hydrolysis pathways (B3LYP/6-311+G(d,p) basis set) .

- Molecular docking : Simulate interactions with acetylcholinesterase (PDB ID: 1OCE) using AutoDock Vina. Focus on the hydrophobic pocket near the catalytic serine .

Q. What are the challenges in analyzing its degradation products in environmental samples?

Q. How is this compound utilized in designing functional materials for metal ion separation?

Phosphoramidate-functionalized resins selectively bind actinides (e.g., U(VI), Pu(IV)) via P=O and N–H coordination. Key parameters:

Q. What are the current contradictions in reported biological data, and how can they be addressed?

Discrepancies in pesticidal efficacy may arise from stereochemical variations (e.g., rac vs. enantiopure forms). Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.